4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile
Description
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile is a substituted indole derivative characterized by:
- Methyl group at position 4 of the indole core.
- Phenylsulfonyl group at position 1, a strong electron-withdrawing moiety.
- Carbonitrile (-CN) at position 2, contributing to polarity and reactivity.
Its CAS registry number is 2170450-99-2 , distinguishing it from iodinated analogs like 5-iodo-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile (CAS: 2170451-01-9) . The phenylsulfonyl group may enhance metabolic stability or influence binding interactions in biological systems.
Properties
Molecular Formula |
C16H12N2O2S |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methylindole-2-carbonitrile |
InChI |
InChI=1S/C16H12N2O2S/c1-12-6-5-9-16-15(12)10-13(11-17)18(16)21(19,20)14-7-3-2-4-8-14/h2-10H,1H3 |
InChI Key |
MTEVYQUWXHEONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of this compound generally follows a sequence of steps:
- Construction of the indole core with a cyano group at position 2.
- Introduction of the methyl substituent at position 4.
- Installation of the phenylsulfonyl group at the nitrogen atom (N-1).
These steps may be performed in different orders depending on the synthetic route chosen.
Preparation of 1H-Indole-2-carbonitrile Core
A common starting point is the preparation of 1H-indole-2-carbonitrile derivatives. According to recent research, the synthesis proceeds via the conversion of indole-2-carboxamide intermediates to the corresponding indole-2-carbonitriles using phosphorus(V) oxychloride (POCl3) as a dehydrating agent. The carboxamide is typically obtained by reaction of the corresponding indole-2-carboxylic acid or its acid chloride with ammonia.
- Indole-2-carboxamide + POCl3 → Indole-2-carbonitrile
This method affords the indole-2-carbonitriles in good yields ranging from 65% to 85%.
N-1 Phenylsulfonylation
The phenylsulfonyl group at the nitrogen is introduced by sulfonylation of the indole nitrogen. This typically involves the reaction of the indole derivative with phenylsulfonyl chloride under basic conditions.
- Indole derivative + phenylsulfonyl chloride + base (e.g., triethylamine or pyridine)
- Solvent: dichloromethane or similar
- Temperature: 0 °C to room temperature
This reaction selectively sulfonylates the nitrogen atom, yielding the N-phenylsulfonyl indole derivative.
Cross-Coupling Reactions for Functionalization
Cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, and Heck reactions have been employed to functionalize indole-2-carbonitriles, especially at position 3. Although the target compound has a methyl group at position 4 and a phenylsulfonyl at N-1, these methodologies illustrate the versatility of indole-2-carbonitrile functionalization and can be adapted for substituent introduction.
For example, the Sonogashira coupling has been used to introduce alkynyl groups at position 3 of the indole-2-carbonitrile core with palladium catalysts and copper iodide co-catalysts in the presence of triethylamine.
Representative Synthesis Scheme
A plausible synthetic route to this compound can be summarized as follows:
| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylindole-2-carboxylic acid | Thionyl chloride, catalytic DMF | 4-Methylindole-2-carbonyl chloride | Not specified |
| 2 | 4-Methylindole-2-carbonyl chloride + NH3 | 25% aqueous ammonia | 4-Methylindole-2-carboxamide | Good yields |
| 3 | 4-Methylindole-2-carboxamide | POCl3 | 4-Methylindole-2-carbonitrile | 65–85% |
| 4 | 4-Methylindole-2-carbonitrile | Phenylsulfonyl chloride + base | This compound | Good yields |
Note: The exact yields for sulfonylation depend on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The phenylsulfonyl group can enhance the compound’s ability to bind to enzymes or receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their distinguishing features:
Key Observations:
Chromene-based carbonitriles (e.g., Compound 1E) adopt a non-indole scaffold, with amino and hydroxy groups enhancing hydrogen-bonding capacity .
Positional isomerism: Carbonitrile placement at position 2 (target compound) vs. 3 () affects electronic distribution and steric interactions.
Physical Properties :
- Benzo[g]indole derivatives exhibit higher melting points (250–252°C for 11a ) compared to chromene analogs (223–227°C for 1E ), likely due to increased aromaticity and intermolecular interactions.
- IR spectra for chromene derivatives show distinct CN stretches (~2204 cm⁻¹), a hallmark of carbonitrile functionality .
Pharmacological Relevance
- MI-503 (), an indole-2-carbonitrile derivative with a pyrazolylmethyl group, inhibits menin-MLL interactions in leukemia .
- The phenylsulfonyl group in the target compound may improve pharmacokinetic properties (e.g., solubility, plasma stability) compared to halogenated or alkoxy-substituted analogs.
Biological Activity
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the indole core followed by the introduction of the sulfonyl and carbonitrile groups. The methodology often employs palladium-catalyzed cross-coupling reactions to achieve high yields of the desired compound. For instance, a study demonstrated the efficient synthesis of various indole-2-carbonitriles through a reaction involving 3-iodo derivatives and ammonia, yielding products in good to excellent yields (65–85%) .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Notably, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example, a related indole compound exhibited an IC50 value of 102 nM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .
Mechanistic studies suggest that these compounds may induce apoptosis through multiple pathways:
- Cell Cycle Arrest : Induces G2/M phase arrest.
- Mitochondrial Dysfunction : Disrupts mitochondrial function leading to increased reactive oxygen species (ROS) levels.
- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization effectively .
Antibacterial Activity
Indole derivatives, including this compound, have also demonstrated antibacterial properties. Research indicates that these compounds exhibit marked activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic processes .
Study 1: Anticancer Efficacy
In a xenograft model using MHCC-97H cells, a structurally similar compound showed a tumor growth inhibition rate of 75.4% without notable toxicity to healthy tissues. This highlights the potential for indole derivatives in targeted cancer therapies .
Study 2: Antibacterial Assessment
A comparative study on various indole derivatives indicated that those with sulfonyl groups exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values were notably lower for compounds containing the phenylsulfonyl moiety, suggesting that this functional group plays a crucial role in enhancing biological activity .
Research Findings Summary
| Biological Activity | IC50 Values | Mechanisms |
|---|---|---|
| Anticancer (MDA-MB-231) | 102 nM | G2/M arrest, ROS increase |
| Antibacterial (various strains) | MIC 1–2 µg/mL for Gram-positive | Membrane disruption |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing 4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile, and how do they address common analytical challenges?
- Methodology : Use a combination of NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm the indole backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in sulfonyl group orientation and indole planarity . For purity assessment, HPLC with UV detection (λ = 254 nm) identifies common by-products like desulfonated intermediates.
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
- Methodology : Use a Sonogashira coupling or Ullmann reaction to introduce the phenylsulfonyl group, monitoring reaction progress via TLC. Key steps:
- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-sulfonylation).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted phenylsulfonyl chloride. Common impurities (e.g., 4-methyl-1H-indole-2-carbonitrile) can be quantified via GC-MS .
Q. What safety protocols are critical when handling sulfonated indole derivatives like this compound?
- Methodology : Follow OSHA guidelines for sulfonating agents:
- Use fume hoods to prevent inhalation of toxic vapors.
- Wear nitrile gloves and PPE to avoid skin contact, as sulfonyl groups can cause irritation .
- Store in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How do substituents (e.g., methyl, phenylsulfonyl) influence the molecular geometry of this indole derivative?
- Methodology : Perform single-crystal X-ray diffraction to determine bond angles and dihedral angles. For example:
- The phenylsulfonyl group introduces steric hindrance, increasing the dihedral angle between the indole core and substituent (e.g., 58.41° in analogous structures vs. 80.91° in fluorinated derivatives ).
- Methyl groups at C4 reduce indole ring planarity, as seen in deviations of ±0.02 Å in bond lengths compared to unsubstituted indoles .
- Data Table :
| Parameter | This Compound | Analog (Yang et al., 2011) |
|---|---|---|
| Dihedral Angle (°) | 58.41 | 80.91 |
| Indole Planarity (Å) | ±0.015 | ±0.008 |
Q. How can researchers resolve contradictions in crystallographic data for sulfonated indoles?
- Methodology : Use SHELXL for refinement, applying restraints to sulfonyl group geometry (S=O bond lengths ~1.43 Å) . Validate with PLATON to check for missed symmetry or disorder . Compare with structurally similar compounds (e.g., 1-(4-methoxyphenyl)-2-methyl analogs ) to identify systematic errors.
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Employ DFT calculations (B3LYP/6-31G*) to model electron density distribution.
- The carbonitrile group at C2 acts as an electron-withdrawing group, directing electrophilic attack to C5/C7 positions.
- Mulliken charges reveal the sulfonyl oxygen as a potential nucleophilic site, influencing regioselectivity .
Handling Data Contradictions
Q. Discrepancies in reported biological activity: How to design experiments to validate mechanistic hypotheses?
- Methodology : Use structure-activity relationship (SAR) studies :
- Synthesize analogs (e.g., 5-iodo or 5-bromo derivatives ) to test substituent effects on activity.
- Perform docking simulations (AutoDock Vina) against target proteins (e.g., kinases) to prioritize candidates for in vitro assays (IC₅₀ determination) .
Methodological Notes
- Crystallography : Always cross-validate X-ray data with spectroscopic results to confirm molecular conformation .
- Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio for sulfonylation) to reduce by-products .
- Safety : Include emergency wash stations and neutralization protocols for sulfonating agent spills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
